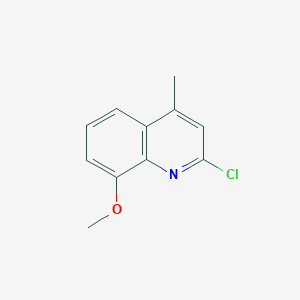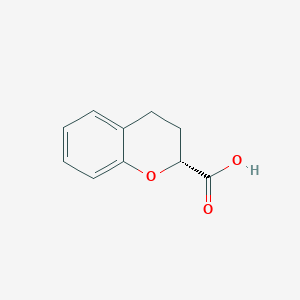
(R)-chroman-2-carboxylic acid
Overview
Description
(R)-Chroman-2-carboxylic acid, also known as (R)-2-carboxychroman, is a chiral molecule with a distinctive chemical structure. It is a colorless, water-soluble compound found in many natural sources, including plants, animals, and fungi. It is known to have a variety of biological and pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It is also used as a starting material for the synthesis of a variety of pharmaceuticals.
Scientific Research Applications
Antioxidant Properties
- Antioxidant in Fats and Oils : (R)-chroman-2-carboxylic acid derivatives, specifically 6-Hydroxychroman-2-carboxylic acids, have been identified as effective antioxidants in animal fats, vegetable oils, and emulsion systems. Their structure-activity correlations have been established, highlighting the potent antioxidant activity of the tetramethyl compound in this series (Scott et al., 1974).
Synthesis of Bioactive Compounds
- Building Blocks for Bioactive Compounds : Chroman-2-carboxylates are vital for synthesizing a variety of bioactive compounds, such as repinotan, fidarestat, and nebivolol. Efficient and practical enantiospecific syntheses using intramolecular Mitsunobu etherification have been developed (Kim et al., 2015).
- Pharmaceutical Agents Synthesis : Optically active 6-substituted 2-(aminomethyl)chromans synthesized from chroman 2-carboxylic acid precursors are valuable in creating chroman-derived pharmaceutical agents (Zhang et al., 2004).
Chemical Synthesis
- Synthesis of Vitamin E Precursor : (R)-chroman-2-carboxylic acid, an intermediate in the synthesis of α-tocopherol (Vitamin E), can be synthesized using asymmetric halolactonization of acylproline (Yoda & Takabe, 1989).
- Inhibition of Nuclear Factor-κB (NF-κB) Activation : Chroman-2-carboxylic acid N-(substituted)phenylamides have been shown to inhibit NF-κB activity in macrophage cells, with varying effectiveness based on the substituents on the phenyl ring (Kwak et al., 2008).
Miscellaneous Applications
- Photodimerization Reactions : (R)-chroman-2-carboxylic acid derivatives, specifically coumarin-3-carboxylic acid, can undergo photodimerization reactions to form unique dimer structures (Kawata et al., 2002).
properties
IUPAC Name |
(2R)-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308042 | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-chroman-2-carboxylic acid | |
CAS RN |
83780-47-6 | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83780-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Chroman-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate](/img/structure/B1365408.png)
![Methyl 2-{[(4-Methylpyrimidin-2-Yl)carbamoyl]sulfamoyl}benzoate](/img/structure/B1365411.png)
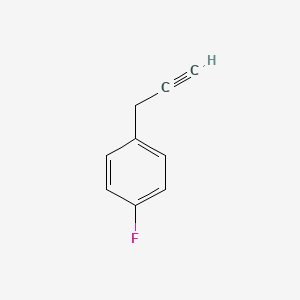
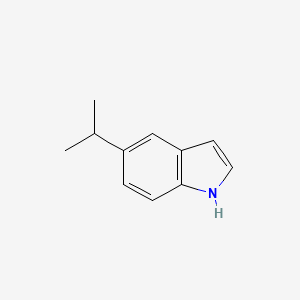

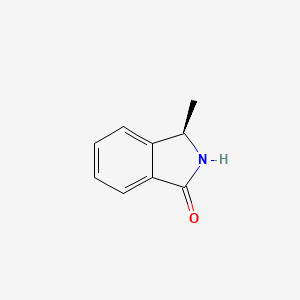

![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)
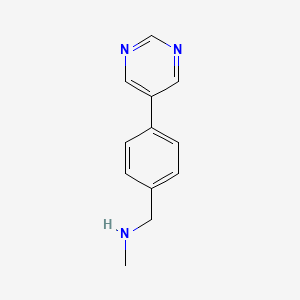
![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)
